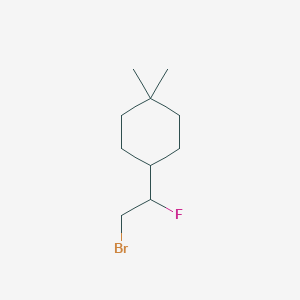
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromo-fluoroethyl group and two methyl groups
Preparation Methods
The synthesis of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-dimethylcyclohexane, which serves as the core structure.
Fluorination: The fluorine atom is introduced via a fluorination reaction, typically using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove halogens.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Scientific Research Applications
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane involves its interaction with molecular targets through its bromo and fluoro groups. These halogens can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The compound’s effects are mediated through these interactions, influencing molecular pathways and biological processes.
Comparison with Similar Compounds
4-(2-Bromo-1-fluoroethyl)-1,1-dimethylcyclohexane can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: A mixed aryl halide used in organic synthesis and as a precursor to pharmaceuticals.
1-Bromo-2-fluorobenzene: Another aryl halide with applications in material science and organic synthesis.
1-Bromo-4-(2-bromo-1-fluoroethyl)benzene: A compound with similar halogenation patterns used in various chemical reactions.
These compounds share similar halogenation patterns but differ in their core structures and specific applications, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
Molecular Formula |
C10H18BrF |
|---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
4-(2-bromo-1-fluoroethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H18BrF/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
HYHWHVCQTGTAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(CBr)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















